Cas no 115041-58-2 (Benzenamine,4-[[3-[4-(phenylmethyl)-1-piperidinyl]propyl]sulfonyl]-)

Benzenamine,4-[[3-[4-(phenylmethyl)-1-piperidinyl]propyl]sulfonyl]- structure
115041-58-2 structure
Product Name:Benzenamine,4-[[3-[4-(phenylmethyl)-1-piperidinyl]propyl]sulfonyl]-
CAS No:115041-58-2
Molecular Formula:C21H28N2O2S
Molecular Weight:372.52422
CID:139667
PubChem ID:3087548

Benzenamine,4-[[3-[4-(phenylmethyl)-1-piperidinyl]propyl]sulfonyl]- Properties

Names and Identifiers

    • Benzenamine,4-[[3-[4-(phenylmethyl)-1-piperidinyl]propyl]sulfonyl]-
    • 4-[3-(4-benzylpiperidin-1-yl)propylsulfonyl]aniline
    • DTXSID40150937
    • BRN 5124321
    • Benzenamine, 4-((3-(4-(phenylmethyl)-1-piperidinyl)propyl)sulfonyl)-
    • 4-((3-(4-(Phenylmethyl)-1-piperidinyl)propyl)sulfonyl)benzenamine
    • 115041-58-2
    • InChIKey: FARGCLDVEOBPEQ-UHFFFAOYSA-N
    • Inchi: InChI=1S/C21H28N2O2S/c22-20-7-9-21(10-8-20)26(24,25)16-4-13-23-14-11-19(12-15-23)17-18-5-2-1-3-6-18/h1-3,5-10,19H,4,11-17,22H2
    • SMILES: NC1=CC=C(S(CCCN2CCC(CC3=CC=CC=C3)CC2)(=O)=O)C=C1

Computed Properties

  • Exact Mass: 372.18734
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Rotatable Bond Count: 7
  • Monoisotopic Mass: 372.18714931g/mol
  • Heavy Atom Count: 26
  • Complexity: 495
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • XLogP3: 3.6
  • Topological Polar Surface Area: 71.8Ų

Experimental Properties

  • PSA: 63.4

Benzenamine,4-[[3-[4-(phenylmethyl)-1-piperidinyl]propyl]sulfonyl]- Related Literature

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